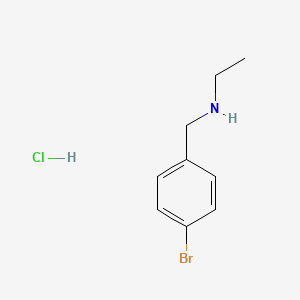

N-(4-Bromobenzyl)ethanamine hydrochloride

描述

N-(4-Bromobenzyl)ethanamine hydrochloride (CAS: 1129306-09-7) is a secondary amine hydrochloride salt characterized by a benzyl group substituted with a bromine atom at the para position and an ethanamine backbone. Its molecular formula is C₉H₁₃BrN·HCl, with a molecular weight of 258.58 g/mol (calculated from constituent atomic weights). This compound is primarily utilized in chemical synthesis and pharmaceutical research as an intermediate, particularly in the development of bioactive molecules .

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPFUNTUZNBTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)ethanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions

N-(4-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic substitution: Products include substituted benzylamines, benzyl alcohols, or benzyl cyanides.

Oxidation: Products include 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Products include secondary or tertiary amines.

科学研究应用

N-(4-Bromobenzyl)ethanamine hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

作用机制

The mechanism of action of N-(4-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Substituent Variations on the Benzyl Ring

The bromine atom at the para position distinguishes this compound from analogs with alternative halogens or functional groups. Key comparisons include:

Impact of Substituents :

- Bromine : High atomic weight and lipophilicity enhance membrane permeability but may reduce aqueous solubility.

- Chlorine/Fluorine : Smaller halogens decrease molecular weight and alter electronic effects, influencing receptor binding .

- Ethoxy : Polar group improves solubility but may reduce blood-brain barrier penetration .

Variations in the Amine Chain

Modifications to the ethanamine backbone significantly alter pharmacological and physicochemical profiles:

Key Observations :

Complex Derivatives: NBOMe and NBOH Series

Compounds like 25B-NBOMe (CAS: 1539266-19-7) and 25I-NBOMe (CAS: 1043868-97-8) feature additional methoxy groups and a 2-methoxybenzyl substituent, conferring potent serotonin receptor (5-HT₂A) agonist activity. These derivatives highlight the critical role of structural complexity in psychoactive effects:

Structural-Activity Relationship (SAR) :

- Methoxy Groups : Essential for high-affinity 5-HT₂A receptor binding.

- 2-Methoxybenzyl Moiety: Critical for hallucinogenic potency; absent in the target compound .

Physicochemical and Pharmacokinetic Profiles

生物活性

N-(4-Bromobenzyl)ethanamine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Chemical Formula : C₈H₁₁BrClN

- Molecular Weight : 236.54 g/mol

- CAS Number : 90006-14-7

The compound is classified as a hydrochloride salt, enhancing its solubility in water and facilitating its use in biological studies.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems and various receptors. Compounds with similar structures have shown potential as inhibitors or modulators of neurotransmitter receptors, which may be relevant for treating neurological disorders. Specifically, it has been noted for its binding affinity to endothelin receptors, which are implicated in cardiovascular diseases.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound. For instance, a derivative compound (7a) demonstrated significant cytotoxicity against FaDu cells (IC50 = 1.73 μM). The compound induced autophagy and apoptosis, evidenced by increased levels of LC3A/B and cleaved caspase-3 in treated cells. Additionally, it impaired cell migration and colony formation, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory studies. It exhibited selective inhibition of COX-2 over COX-1, suggesting dual anticancer and anti-inflammatory properties. This selectivity is crucial for minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

A summary of key findings from various studies on this compound is presented below:

Case Studies

- Cytotoxicity in Cancer Cells :

-

Receptor Interaction Studies :

- Interaction studies indicated that this compound could modulate receptor activities related to neurotransmission, which could be beneficial in developing treatments for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。